2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505457
InChI: InChI=1S/C8H8BrNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
SMILES:
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol

2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid

CAS No.:

VCID: VC17505457

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid -

Description

2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is classified as an amino acid derivative, featuring a bromine atom and a hydroxyl group attached to a phenyl ring. Its unique structure contributes to its potential biological activities and chemical properties.

Key Features:

  • Chemical Structure: The compound includes an amino group, a carboxylic acid group, a brominated phenolic ring, and a hydroxyl group.

  • CAS Number: 50773-41-6.

  • Molecular Formula: C8_8H8_8BrNO3_3.

Synthesis of 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid

The synthesis of this compound typically involves several key steps, including the bromination of a phenolic precursor followed by the introduction of the amino acid moiety. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving high yields and purity.

Synthesis Steps:

  • Bromination: The first step involves the bromination of a phenolic compound to introduce the bromine atom at the desired position.

  • Introduction of Amino Acid Moiety: This step involves converting the brominated phenol into an amino acid derivative.

Types of Reactions:

  • Acid-Base Reactions: The compound can react with acids or bases to form salts or esters.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Applications in Medicinal Chemistry

The compound's unique structure makes it a potential candidate for various applications in medicinal chemistry. Its interactions with biological targets, such as enzymes or receptors, could modulate enzymatic activity or receptor binding, leading to potential therapeutic effects.

Potential Applications:

  • Drug Development: Its structural features make it a candidate for drug design and development.

  • Biological Interactions: It may interact with biological systems to exert therapeutic effects.

Availability and Handling

2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid is available from reputable chemical suppliers such as Sigma-Aldrich. Handling and storage require careful attention to safety protocols due to its chemical properties.

Safety Considerations:

  • Storage Conditions: The compound should be stored in a cool, dry place away from light.

  • Handling Precautions: Gloves and protective eyewear should be worn when handling the compound.

Table: Synthesis Conditions

ConditionDescription
SolventTypically organic solvents like ethanol or methanol
TemperatureControlled to optimize yield and purity
Reaction TimeVaries depending on the specific reaction steps
Product Name 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
IUPAC Name 2-amino-2-(5-bromo-2-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H8BrNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
Standard InChIKey OPOLGUBWDNLGTE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C(C(=O)O)N)O
PubChem Compound 77129059
Last Modified Aug 10 2024

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